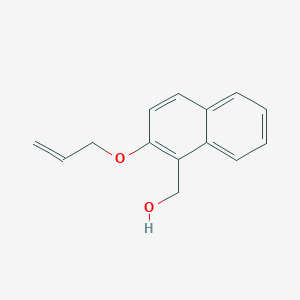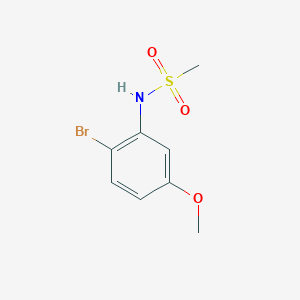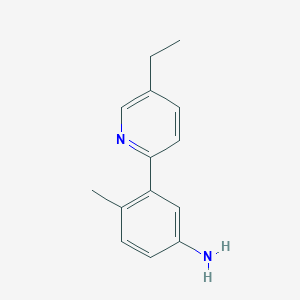
3-(5-Ethylpyridin-2-yl)-4-methylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-Ethylpyridin-2-yl)-4-methylaniline is an organic compound that belongs to the class of heterocyclic aromatic amines This compound features a pyridine ring substituted with an ethyl group at the 5-position and an aniline moiety at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Ethylpyridin-2-yl)-4-methylaniline typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, starting with 5-ethyl-2-bromopyridine, a nucleophilic substitution reaction with 4-methylaniline can be performed in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic methods, such as palladium-catalyzed cross-coupling reactions, can be employed to achieve high selectivity and conversion rates. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(5-Ethylpyridin-2-yl)-4-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the nitro group (if present) to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
The major products formed from these reactions include pyridine N-oxides, reduced amines, and halogenated derivatives, which can further undergo functionalization for various applications.
Aplicaciones Científicas De Investigación
3-(5-Ethylpyridin-2-yl)-4-methylaniline has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into its potential as an antimicrobial or anticancer agent is ongoing, with studies focusing on its interaction with cellular targets.
Industry: It is utilized in the development of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which 3-(5-Ethylpyridin-2-yl)-4-methylaniline exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzyme active sites or receptor proteins, inhibiting their function or altering their activity. The pathways involved often include signal transduction cascades and metabolic processes, leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(5-Methylpyridin-2-yl)-4-methylaniline
- 3-(5-Ethylpyridin-2-yl)-4-chloroaniline
- 3-(5-Ethylpyridin-2-yl)-4-aminophenol
Uniqueness
Compared to similar compounds, 3-(5-Ethylpyridin-2-yl)-4-methylaniline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These differences influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for targeted research and application development.
Propiedades
Fórmula molecular |
C14H16N2 |
|---|---|
Peso molecular |
212.29 g/mol |
Nombre IUPAC |
3-(5-ethylpyridin-2-yl)-4-methylaniline |
InChI |
InChI=1S/C14H16N2/c1-3-11-5-7-14(16-9-11)13-8-12(15)6-4-10(13)2/h4-9H,3,15H2,1-2H3 |
Clave InChI |
SWPNFIDKSNYHLF-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CN=C(C=C1)C2=C(C=CC(=C2)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butyl]-N-propan-2-ylacetamide](/img/structure/B13875083.png)
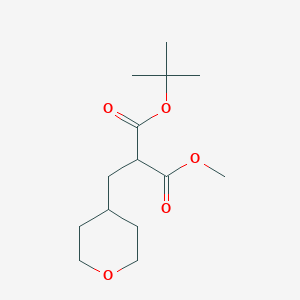





![2-Phenylpyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B13875128.png)
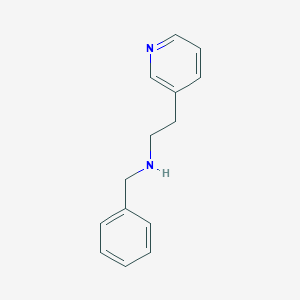

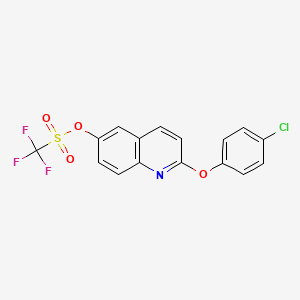
![[3-(5-methyl-1H-imidazol-4-yl)phenyl]methanamine](/img/structure/B13875148.png)
